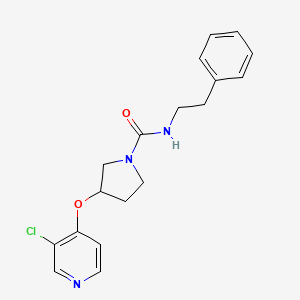
3-((3-chloropyridin-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-chloropyridin-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interaction of this compound with its targets could lead to changes at the molecular level, potentially influencing the function of the target proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biochemical pathways, influencing their downstream effects .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities, potentially leading to changes at the cellular level .
生物活性
3-((3-chloropyridin-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, including in vitro and in vivo studies, to elucidate the biological activity of this compound, particularly its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a phenethyl group and a chloropyridine moiety. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
A significant body of research has focused on the anticancer properties of related compounds. For instance, derivatives of similar structural frameworks have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antiproliferative Effects
A study evaluating a series of amide derivatives, including compounds similar to this compound, demonstrated notable cytotoxic effects against the MCF7 human breast cancer cell line. The most potent derivatives exhibited IC50 values as low as 3.3 mM, indicating strong antiproliferative activity and the ability to induce apoptosis through cell cycle arrest at the EGFR phase .
| Compound | IC50 (mM) | Cell Line | Mechanism |
|---|---|---|---|
| 5a | 3.3 | MCF7 | Apoptosis via EGFR arrest |
| 5c | 3.5 | MCF7 | Apoptosis via EGFR arrest |
The mechanism by which these compounds exert their anticancer effects appears to involve the modulation of signaling pathways critical for cell survival and proliferation. Specifically, the induction of apoptosis through EGFR signaling pathways has been highlighted as a key mechanism.
In Silico Studies
In silico modeling has been employed to predict the biological activity and interaction profiles of this compound. Molecular docking studies suggest that this compound can effectively bind to various targets involved in cancer progression, potentially leading to the development of more selective anticancer agents.
Gene-Chemical Interactions
Data from the Comparative Toxicogenomics Database (CTD) indicate that compounds with similar structures can interact with multiple genes associated with cancer pathways. This suggests that this compound may influence gene expression related to tumor growth and metastasis .
属性
IUPAC Name |
3-(3-chloropyridin-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-12-20-9-7-17(16)24-15-8-11-22(13-15)18(23)21-10-6-14-4-2-1-3-5-14/h1-5,7,9,12,15H,6,8,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWDVIGAOJGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














